Product packaging for 4,7-Dihydroxyindolin-2-one(Cat. No.:)

4,7-Dihydroxyindolin-2-one

Cat. No.: B13111468
M. Wt: 165.15 g/mol
InChI Key: MXVHAAHCXUAZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,7-Dihydroxyindolin-2-one is a synthetic indolinone derivative designed for biochemical research. The indolin-2-one scaffold is a privileged structure in medicinal chemistry and is recognized as a promising core for developing inhibitors against a variety of therapeutic targets . This specific derivative features hydroxyl substituents at the 4 and 7 positions, which may influence its solubility and binding affinity in biological systems. Compounds based on the indolin-2-one structure have demonstrated significant research value as potent inhibitors of protein kinases and carbonic anhydrases . For instance, related derivatives have shown cytotoxic activity against cancer cell lines such as HepG-2 and MCF-7 by inhibiting key enzymes like CDK-2, CDK-4, VEGFR-2, and EGFR, which are critical in cell proliferation and survival pathways . The indolin-2-one core is known to act as a competitive inhibitor at the ATP-binding site of many kinase enzymes . Furthermore, indolinone-based sulfonamides have been extensively studied for their inhibitory activity against various carbonic anhydrase isoforms, highlighting the versatility of this chemical scaffold in enzyme inhibition studies . This product is provided as a high-purity compound for research purposes. It is intended for use in in vitro assays and early-stage pharmacological profiling to investigate mechanisms of enzyme inhibition, structure-activity relationships (SAR), and signal transduction pathways. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO3 B13111468 4,7-Dihydroxyindolin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

4,7-dihydroxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H7NO3/c10-5-1-2-6(11)8-4(5)3-7(12)9-8/h1-2,10-11H,3H2,(H,9,12)

InChI Key

MXVHAAHCXUAZOP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2NC1=O)O)O

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for 4,7 Dihydroxyindolin 2 One

Retrosynthetic Analysis of the 4,7-Dihydroxyindolin-2-one Framework

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgub.edu The process involves breaking key chemical bonds and applying known chemical transformations in reverse. amazonaws.comjournalspress.com For this compound, a primary disconnection can be made at the C-N bond of the lactam ring and the C-C bonds of the aromatic ring, suggesting a cyclization strategy.

A logical retrosynthetic approach would involve disconnecting the amide bond of the indolin-2-one ring, leading back to a substituted aminophenylacetic acid derivative. Further disconnection of the C-C bond between the aromatic ring and the acetic acid moiety would suggest a substituted aniline (B41778) and a two-carbon synthon. The dihydroxy pattern on the aromatic ring points towards a suitably substituted benzene (B151609) derivative as a key starting material. The challenge lies in the regioselective introduction and protection of these hydroxyl groups throughout the synthetic sequence.

Development and Optimization of Novel Synthetic Routes

The synthesis of substituted indolin-2-ones can be broadly categorized into two main strategies: the functionalization of a pre-existing indolin-2-one core or the construction of the indolin-2-one framework from acyclic precursors through cyclization reactions. acs.org

Regioselective Hydroxylation Approaches on the Indolin-2-one Core

Direct and regioselective hydroxylation of the indolin-2-one aromatic ring is a challenging yet desirable approach. While methods for the synthesis of various substituted indolin-2-ones are known, achieving specific di-hydroxylation at the 4 and 7 positions requires careful control of reaction conditions and reagents. nih.govresearchgate.netacs.orgmdpi.com Research into microbial hydroxylation has shown promise for regioselective C-H activation. For instance, Acinetobacter calcoaceticus has been used for the hydroxylation of indole (B1671886) to 7-hydroxyindole. researchgate.net Similar biocatalytic approaches could potentially be developed for the dihydroxylation of the indolin-2-one core. Chemical methods often involve multi-step sequences starting from pre-functionalized precursors. For example, a synthesis of 6-aryl dopamine (B1211576) derivatives involved a regioselective hydroxylation at the C2 position of a phenol (B47542) derivative using iodoxybenzoic acid (IBX). uniroma1.it

Targeted Annulation and Cyclization Reactions for Aromatic Ring Construction

Annulation and cyclization reactions are powerful tools for constructing the heterocyclic core of indolin-2-ones. snnu.edu.cnmdpi.com These reactions involve the formation of one or more rings in a single step and can be catalyzed by various metals or organocatalysts. nih.govchim.it For the synthesis of this compound, a plausible strategy involves the cyclization of a suitably substituted acyclic precursor. For instance, a phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione (B196179) has been used to synthesize 4-hydroxyindolin-2-ones. acs.org This methodology provides a foundation for developing routes to dihydroxy-substituted analogs. Palladium-catalyzed intramolecular cyclization reactions are also widely used for the synthesis of indoles and related heterocycles. mdpi.com

Table 1: Examples of Annulation/Cyclization Reactions in Heterocycle Synthesis

Reaction TypeCatalyst/ReagentPrecursorsProductReference
[4+2] AnnulationPhosphoric Acidβ-Nitrostyrenes, 1,3-Cyclohexanedione4-Hydroxyindolin-2-ones acs.org
[3+3] AnnulationQuinuclidine-based catalyst2,3-Dioxopyrrolidines, 3-Alkylidene oxindolesFused dihydropyrrolidones nih.gov
[3+2] AnnulationBase (e.g., tetramethylguanidine)Thio-substituted azomethine ylides, NitroalkenesPyrroles chim.it
Imino Diels-AlderVarious catalystsImines, DienesDihydroisoindolo[2,1-a]quinolin-11-ones nih.gov

Strategic Employment of Protecting Group Chemistry for Phenolic Hydroxyls

The presence of two phenolic hydroxyl groups in this compound necessitates the use of protecting groups to prevent unwanted side reactions during synthesis. organic-chemistry.orgresearchgate.net The choice of protecting group is critical and must be compatible with the reaction conditions of subsequent steps while allowing for selective removal at the desired stage. fiveable.me

Common protecting groups for phenols include ethers (e.g., benzyl (B1604629), methoxymethyl) and silyl (B83357) ethers (e.g., TBS, TIPS). synarchive.com The orthogonality of protecting groups is a key consideration, allowing for the selective deprotection of one group in the presence of another. organic-chemistry.orgfiveable.me For example, a benzyl ether can be removed by hydrogenolysis, while a silyl ether is typically cleaved with a fluoride (B91410) source. fiveable.me The synthesis of 1-(1-tosyl-1H-indol-3-yloxy)propan-2-ol utilized a tert-butyldimethylsilyl (TBS) group to protect a hydroxyl functionality, which was later removed using tetrabutylammonium (B224687) fluoride (TBAF). mdpi.com

Table 2: Common Protecting Groups for Phenolic Hydroxyls

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsReference
Benzyl etherBnBenzyl bromide (BnBr), Base (e.g., NaH)H₂, Pd/C fiveable.me
p-Methoxybenzyl etherPMBp-Methoxybenzyl chloride (PMBCl), BaseDDQ, Acid fiveable.me
tert-Butyldimethylsilyl etherTBS/TBDMStert-Butyldimethylsilyl chloride (TBSCl), ImidazoleTBAF, HF synarchive.commdpi.com
Methoxymethyl etherMOMMethoxymethyl chloride (MOMCl), BaseAcid (e.g., HCl) synarchive.com

Catalytic Methodologies for Enhanced Efficiency and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. acs.org Both transition metal catalysts and organocatalysts have been extensively used in the synthesis of heterocyclic compounds. mdpi.comnih.gov

Palladium-based catalysts are particularly versatile for cross-coupling and cyclization reactions in indole synthesis. mdpi.com For instance, the synthesis of 6-aryl dopamine derivatives utilized a Suzuki cross-coupling reaction catalyzed by palladium. uniroma1.it Chiral catalysts are employed to achieve enantioselective synthesis, which is crucial for the preparation of biologically active molecules. snnu.edu.cnnih.gov Aminoxyl radical catalysis, for example, has been used for the enantioselective desymmetrization of meso-diols. nih.gov The development of novel catalyst systems, such as eggshell-type Pd/SiO₂ catalysts, can significantly enhance reaction rates and selectivity. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmdpi.comrroij.com These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. nih.gov

Key green chemistry considerations in the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org Annulation and cyclization reactions often exhibit high atom economy.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. Water is an ideal green solvent, and its use in reactions is highly desirable.

Catalysis: Employing catalytic reagents in small amounts is preferable to using stoichiometric reagents, as this reduces waste. acs.org

Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis. mdpi.comathensjournals.gr

Reduction of Derivatives: Minimizing the use of protecting groups to reduce the number of synthetic steps and waste generation. acs.org

An example of a greener synthetic approach is the use of enzymatic processes, which can operate under mild conditions in aqueous environments and often eliminate the need for protecting groups. acs.org The development of catalytic and solvent-free or water-based synthetic methods for this compound would be a significant step towards a more sustainable manufacturing process.

Solvent Selection and Minimization Strategies

A known method for preparing dihydroxyoxindoles involves the demethylation of their dimethoxy precursors. For instance, the synthesis of 4,7-dihydroxyoxindole can be achieved by treating 4,7-dimethoxyoxindole with aluminum chloride in benzene under reflux conditions. lookchem.com While effective, this classical approach utilizes a solvent that is now recognized as highly hazardous. Benzene is a known carcinogen and environmental pollutant, making its use in modern chemical processes undesirable. acs.org

The development of greener synthetic routes necessitates the replacement of such hazardous solvents. The selection of an alternative is guided by solvent selection guides published by major pharmaceutical and chemical organizations, which rank solvents based on safety, health, and environmental criteria. researchgate.netgoogle.com For a Lewis acid-mediated demethylation, a non-protic solvent is required. An analogous synthesis of 1-benzyl-4,6-dihydroxyindoline from its dimethoxy precursor utilizes boron tribromide in dichloromethane (B109758) (DCM). acs.org While DCM is a common laboratory solvent, it is also classified as a suspected carcinogen and environmentally hazardous, placing it in a "usable" but not "preferred" category in many guides. acs.org

Further optimization would involve exploring greener alternatives to both benzene and DCM. Polar aprotic solvents like 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, or Cyrene (dihydrolevoglucosenone), a bio-based solvent, are increasingly considered as replacements for hazardous dipolar aprotic and chlorinated solvents. acs.org

Interactive Table 1: Comparison of Solvents for Demethylation Reactions

SolventBoiling Point (°C)Key HazardsGreen Chemistry Classification
Benzene80.1Carcinogen, Flammable, Environmental HazardUndesirable / Banned
Dichloromethane (DCM)39.6Suspected Carcinogen, VolatileUsable / Problematic
Toluene110.6Flammable, ToxicUsable (preferred over benzene)
2-Methyltetrahydrofuran (2-MeTHF)80FlammableRecommended / Preferred
Cyrene™227Low Volatility, BiodegradableRecommended (emerging)

Solvent minimization is another crucial strategy. This can be achieved by:

Increasing reactant concentration: Running reactions at the highest feasible concentration reduces the total volume of solvent required per unit of product.

Optimizing reaction conditions: Fine-tuning temperature and reaction time can improve yield and reduce the formation of impurities, simplifying purification and minimizing solvent use in downstream processing like chromatography. acs.org

Exploring solvent-free reactions: In some cases, reactions can be run under neat conditions (without any solvent), often using grinding or elevated temperatures. This completely eliminates the solvent, offering a significant green advantage.

Atom Economy and Reaction Efficiency Optimization

Reaction efficiency is a measure of how effectively the atoms of the reactants are converted into the desired product. While percentage yield has been the traditional metric, it does not account for the waste generated from atoms that are not incorporated into the final product. lookchem.com The concept of atom economy , developed by Barry Trost, addresses this by calculating the percentage of reactant mass that becomes part of the desired product. nih.gov

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% nih.govsciencepub.net

Addition reactions, which combine all reactant atoms into a single product, have a 100% atom economy and are considered ideal. nih.gov In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy.

Let's analyze the atom economy of a hypothetical demethylation of 4,7-dimethoxyoxindole (C₁₀H₁₁NO₃, MW: 209.2 g/mol ) to this compound (C₈H₇NO₃, MW: 165.1 g/mol ) using hydrobromic acid (HBr), a method analogous to that used for preparing 5,6-dihydroxyindoline. google.com

Reaction: C₁₀H₁₁NO₃ + 2 HBr → C₈H₇NO₃ + 2 CH₃Br

Atom Economy Calculation:

MW of Desired Product (C₈H₇NO₃) = 165.1 g/mol

MW of Reactants = MW(C₁₀H₁₁NO₃) + 2 * MW(HBr) = 209.2 + 2 * 80.9 = 371.0 g/mol

Atom Economy = (165.1 / 371.0) * 100% = 44.5%

This calculation reveals that, even with a 100% yield, over half of the reactant mass is converted into the byproduct, methyl bromide (CH₃Br). Comparing different reagents allows for the selection of more atom-economical routes.

Interactive Table 2: Atom Economy Comparison for Different Demethylation Reagents

Reagent (2 eq.)Reactant FormulaTotal Reactant MW ( g/mol )Atom Economy (%)
Hydrobromic Acid (HBr)C₁₀H₁₁NO₃ + 2 HBr371.044.5%
Boron Tribromide (BBr₃)C₁₀H₁₁NO₃ + 2 BBr₃710.623.2%
Aluminum Chloride (AlCl₃)C₁₀H₁₁NO₃ + 2 AlCl₃475.834.7%

Note: The calculation for BBr₃ and AlCl₃ assumes the formation of simple byproducts for comparison; the actual reaction stoichiometry and byproducts can be more complex.

Select High Atom Economy Reactions: When designing a multi-step synthesis for the precursor (4,7-dimethoxyoxindole), prioritizing addition or rearrangement reactions over substitutions can significantly reduce waste. researchgate.net

Utilize Catalysis: Employing catalytic reagents instead of stoichiometric ones dramatically improves atom economy as the catalyst is not consumed in the reaction. google.com For instance, developing a catalytic demethylation process would be a major advancement.

Maximize Yield and Selectivity: Reaction efficiency is a product of both atom economy and chemical yield. Optimizing conditions to maximize the yield of the desired product and minimize side reactions is essential for reducing waste and costly purification steps. youtube.com This holistic approach, which also considers metrics like Process Mass Intensity (PMI), is fundamental to developing truly sustainable and efficient syntheses in the chemical industry. google.com

Chemical Transformations and Derivatization of 4,7 Dihydroxyindolin 2 One

Functionalization of Phenolic Hydroxyl Groups

The two hydroxyl groups at the C4 and C7 positions are nucleophilic and acidic, making them primary sites for functionalization.

The phenolic hydroxyl groups of 4,7-Dihydroxyindolin-2-one can readily undergo etherification and esterification. These reactions are standard for phenols and are used to protect the hydroxyl groups or to introduce new functionalities.

Etherification: This process involves the conversion of the -OH groups into ether linkages (-OR). A common method is the Williamson ether synthesis, where a base is used to deprotonate the hydroxyl group to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. For instance, reacting 4-hydroxy-2(1H)-quinolone, a related heterocyclic system, with reagents like methyl iodide results in O-methylation. arabjchem.org Similarly, this compound can be di-O-alkylated using various alkylating agents. The reaction of 4-hydroxyquinolones with allylic bromide has also been demonstrated, yielding allyloxy derivatives. arabjchem.org

Esterification: The hydroxyl groups can be converted to esters (-OCOR) by reacting with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction is typically high-yielding and is often used to install protecting groups or to create prodrugs with altered solubility or bioavailability.

Reaction TypeReagent ExampleFunctional Group Formed
EtherificationMethyl Iodide (CH₃I)Methoxy (-OCH₃)
EtherificationAllyl Bromide (CH₂=CHCH₂Br)Allyloxy (-OCH₂CH=CH₂)
EsterificationAcetyl Chloride (CH₃COCl)Acetoxy (-OCOCH₃)
EsterificationBenzoic Anhydride ((C₆H₅CO)₂O)Benzoyloxy (-OCOC₆H₅)

Glycosylation, the attachment of carbohydrate moieties to other molecules, is a critical strategy for modifying the physicochemical properties of compounds. The phenolic hydroxyl groups of this compound are suitable attachment points for O-linked glycans. While specific studies on the glycosylation of this exact molecule are not prevalent, the principles are well-established for phenolic compounds. This derivatization can enhance aqueous solubility, alter metabolic stability, and influence biological targeting. Conjugation to other molecules, such as polyethylene glycol (PEG) or specific peptides, can also be achieved through the hydroxyl groups to improve pharmacokinetic profiles.

The 4,7-dihydroxy substitution pattern on the indole (B1671886) ring makes the molecule a hydroquinone analogue. This structure is redox-active and can undergo oxidation to form quinonoid species. This process is analogous to the redox chemistry of 5,6-dihydroxyindoles (DHI), which are key precursors in the biosynthesis of eumelanin. manchester.ac.ukresearchgate.netnih.gov

The oxidation can proceed in sequential one-electron steps.

One-electron oxidation of the hydroquinone form generates a semiquinone radical intermediate. manchester.ac.ukunina.it This species is often a short-lived, colored radical.

Two-electron oxidation leads to the formation of a fully conjugated ortho-quinone, specifically indole-4,7-dione. This transformation from a hydroquinone to a quinone is a key redox exchange reaction. manchester.ac.ukresearchgate.net

This redox cycling is a fundamental property of dihydroxyindoles and is responsible for many of their biological functions and chemical reactivity, including polymerization. nih.govunina.it The interconversion between these states is central to the role of similar molecules in biological electron transfer processes. researchgate.net

Redox StateDescriptionKey Features
Hydroquinone Reduced form (this compound)Catechol-like structure, electron donor
Semiquinone One-electron oxidized formFree radical, paramagnetic, intermediate state
Quinone Two-electron oxidized form (Indolin-2-one-4,7-dione)Electrophilic, electron acceptor, colored

Modifications of the Indolin-2-one Heterocyclic Core

The heterocyclic core offers additional sites for chemical modification, including the aromatic positions C5 and C6, the lactam nitrogen (N1), and the methylene (B1212753) carbon alpha to the carbonyl group (C3).

The benzene (B151609) portion of the indolin-2-one ring is activated towards electrophilic aromatic substitution (EAS) by the two powerful electron-donating hydroxyl groups at C4 and C7. These groups direct incoming electrophiles primarily to the ortho and para positions. For this compound, the positions available for substitution are C5 and C6. Both hydroxyl groups activate these positions, making them highly susceptible to attack by electrophiles in reactions such as halogenation, nitration, and Friedel-Crafts reactions. The C5 position is ortho to the C4-hydroxyl, while the C6 position is ortho to the C7-hydroxyl, suggesting that these sites will be highly reactive.

The indolin-2-one (oxindole) nucleus possesses two primary sites for alkylation and acylation: the nitrogen atom of the lactam and the C3 carbon atom. nih.gov

Nitrogen Center (N1): The lactam nitrogen is nucleophilic and can be readily alkylated or acylated. N-alkylation is typically achieved by treating the indolin-2-one with a base (e.g., sodium hydride) to form the corresponding anion, followed by reaction with an alkyl halide. rsc.org This reaction is a common method for introducing a variety of substituents at the nitrogen position. researchgate.netnih.govmdpi.com

Carbon Center (C3): The C3 position is alpha to the carbonyl group, and the protons at this position are acidic. Treatment with a strong base can generate an enolate, which is a powerful carbon nucleophile. This enolate can then react with various electrophiles, including alkyl halides (alkylation) and acyl chlorides (acylation), to form 3-substituted or 3,3-disubstituted oxindoles. iiserpune.ac.inacs.org The development of methods for the direct C3 alkylation and acylation of oxindoles is an active area of research, with various catalysts being employed to facilitate these transformations. nih.govnih.gov

Reaction SiteReaction TypeReagent ExampleProduct Type
Nitrogen (N1) N-AlkylationNaH, then CH₃I1-Methyl-4,7-dihydroxyindolin-2-one
Nitrogen (N1) N-AcylationPyridine, then CH₃COCl1-Acetyl-4,7-dihydroxyindolin-2-one
Carbon (C3) C-AlkylationLDA, then C₆H₅CH₂Br3-Benzyl-4,7-dihydroxyindolin-2-one
Carbon (C3) C-AcylationNaH, then C₆H₅COCl3-Benzoyl-4,7-dihydroxyindolin-2-one

Formation of Spirocyclic and Fused Ring Systems

The indolin-2-one scaffold, particularly the 4,7-dihydroxy derivative, serves as a versatile platform for the construction of more complex molecular architectures, including spirocyclic and fused ring systems. These transformations are of significant interest in medicinal chemistry as they introduce conformational rigidity and three-dimensionality, which can lead to enhanced biological activity and selectivity.

One common strategy to create spirocyclic systems involves the reaction of isatin (B1672199) derivatives (oxidized forms of indolin-2-ones) with various dienophiles or dinucleophiles. For instance, multicomponent reactions involving isatins, malononitrile, and dimedone have been employed to synthesize spiro[chromene-4,3'-indoline] derivatives. These reactions often proceed in high yields and can be catalyzed by various agents, including nanoporous catalysts.

Fused ring systems can be generated through intramolecular cyclization reactions. For example, a cascade transformation of C2-quaternary indoxyls can lead to the efficient assembly of complex (dihydro)indolo[1,2-a]quinolin-5-one ring systems. This method involves the preparation of 2-(2-aryl-3-oxoindolin-2-yl)-2-phenylacetonitriles, which are then converted with methyl ketones to the corresponding 2-(2-oxo-2-aryl(alkyl)ethyl)-2-phenylindolin-3-ones. Subsequent base-assisted intramolecular SNAr cyclization can result in indoxyl-fused quinolone-4 hybrids in high yields.

Ring-closing metathesis (RCM) has also proven to be a powerful tool for the synthesis of spiro-polyquinane derivatives from tricyclic diones. This approach involves a six-fold allylation followed by RCM with a Grubbs' catalyst to deliver a three-fold RCM product, which can then be hydrogenated to yield the saturated spiro-polyquinane. nih.gov

The indole unit, a key component of this compound, is prevalent in a wide array of plant alkaloids and is a crucial element in many important drugs. nih.gov The development of new strategies to create hybrid molecules containing both quinane and indole ring systems is an active area of research. nih.gov The spirocyclic moiety is a recurring motif in many bioactive molecules, making the assembly of architecturally complex spirocycles highly relevant to diversity-oriented synthesis. nih.gov

Rational Design and Synthesis of this compound Analogues

The rational design and synthesis of analogues of this compound are driven by the quest for compounds with improved pharmacological profiles. The indolin-2-one core is a privileged scaffold in medicinal chemistry, notably as a key component of several approved drugs that target protein kinases. nih.gov Sunitinib, for example, is an oral indolin-2-one derivative that acts as a VEGFR inhibitor in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. nih.gov Consequently, significant research efforts are directed towards synthesizing novel analogues to enhance anticancer activity, bioavailability, and solubility, while reducing toxicity. nih.gov

Isosteric Replacements and Bioisosteric Transformations

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound without drastically altering its chemical structure. researchgate.net Bioisosterism is employed to enhance biological activity, reduce side effects, or modify the pharmacokinetic profile of a molecule. researchgate.net This approach involves substituting an atom or a group of atoms with another that has similar steric, electronic, or conformational properties.

In the context of this compound, isosteric replacements can be applied to various parts of the molecule. For instance, the hydroxyl groups at the 4 and 7 positions can be replaced with other functional groups that can act as hydrogen bond donors or acceptors, such as amino, thiol, or methoxy groups. The lactam carbonyl group can be substituted with a thiocarbonyl group or other bioisosteres.

The indole ring itself can be a subject of bioisosteric transformation. Replacing the benzene portion of the indole ring with a different heterocyclic ring, such as a pyridine or a pyrazole, can significantly alter the electronic properties and potential interactions with biological targets. Similarly, the pyrrolidone part of the indolin-2-one system can be replaced with other five-membered rings.

Computational methods, such as docking studies, play a crucial role in the rational design of bioisosteric replacements by predicting how structural modifications will affect the binding of the molecule to its target.

Introduction of Diverse Chemical Moieties for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how different chemical features of a molecule contribute to its biological activity. By systematically introducing diverse chemical moieties at various positions of the this compound scaffold, researchers can elucidate the key structural requirements for a desired pharmacological effect.

For indolin-2-one derivatives, SAR studies have revealed several common features that influence their activity, particularly as anticancer agents. nih.govresearchgate.net The indole backbone is a common feature in a class of N-heterocyclic compounds with a range of physiological and pharmacological effects. researchgate.net

Key positions for modification on the indolin-2-one core include:

The N1 position of the lactam: Substitution at this position can influence the molecule's solubility and its ability to form hydrogen bonds.

The C3 position: This position is often substituted with a variety of groups to modulate activity. For example, the introduction of a long alkyl side chain at C-3 in 4-hydroxy-2-quinolinone analogs has been shown to have a dramatic impact on antimicrobial activities. nih.gov

The aromatic ring (positions 4, 5, 6, and 7): The nature and position of substituents on the benzene ring significantly affect the biological activity. For instance, in a series of 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid toluidides, the position of the methyl group in the anilide fragment influenced the analgesic effect. mdpi.com

The data from these SAR studies are often presented in tabular format to compare the activity of different analogues.

CompoundSubstituent at C3Substituent at C5Biological Activity (IC50)
Analog 1-H-HValue
Analog 2-CH3-HValue
Analog 3-H-ClValue
Analog 4-CH3-ClValue

This systematic approach allows for the identification of pharmacophores and auxophores, leading to the rational design of more potent and selective drug candidates.

Comprehensive Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

NMR spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments allows for the precise assignment of proton and carbon signals and provides crucial information about the connectivity and spatial relationships between atoms.

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of 4,7-dihydroxyindolin-2-one is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the indolinone core. The chemical shifts (δ) of the aromatic protons (H-5 and H-6) would be influenced by the electron-donating hydroxyl groups and the electron-withdrawing amide functionality. The two protons of the methylene group (H-3) would likely appear as a singlet, while the protons of the hydroxyl groups and the amine proton may appear as broad singlets, the positions of which can be dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are anticipated for the carbonyl carbon (C-2), the two hydroxyl-bearing aromatic carbons (C-4 and C-7), the other two aromatic carbons (C-5 and C-6), the two aromatic bridgehead carbons (C-3a and C-7a), and the methylene carbon (C-3). The chemical shift of the carbonyl carbon would be the most downfield, typically in the range of 170-180 ppm.

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom within the lactam ring. The chemical shift would be indicative of the hybridization and bonding characteristics of the nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

Atom No.Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (NH)Broad s-
2 (C=O)-~175
3 (CH₂)Singlet~36
3a-~120
4 (C-OH)-~145
4-OHBroad s-
5 (CH)Doublet~110
6 (CH)Doublet~115
7 (C-OH)-~148
7-OHBroad s-
7a-~130

Data is hypothetical and for illustrative purposes.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak between the H-5 and H-6 aromatic protons would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals for H-3, H-5, and H-6 to their corresponding carbon signals C-3, C-5, and C-6.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about protons that are close in space, which is critical for confirming stereochemistry and regiochemistry. For instance, NOE correlations between the NH proton and aromatic protons could help define the conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to calculate a unique molecular formula. For this compound (C₈H₇NO₃), the expected exact mass would be calculated and compared to the experimentally determined value, typically with an error of less than 5 ppm, to confirm the molecular formula.

The fragmentation pattern observed in a mass spectrum provides a "fingerprint" of the molecule's structure. By analyzing the masses of the fragment ions, it is possible to deduce the structure of the parent molecule. Common fragmentation pathways for an indolinone structure might include the loss of carbon monoxide (CO) from the carbonyl group or cleavages within the heterocyclic ring. The presence of hydroxyl groups could lead to the loss of water (H₂O).

Tandem mass spectrometry (MS/MS) provides an even greater level of structural detail. In an MS/MS experiment, a specific parent ion is selected, fragmented, and its fragment ions (daughter ions) are analyzed. This allows for the establishment of clear fragmentation pathways, which helps to differentiate between isomers and confirm the connectivity of the molecule. For this compound, selecting the molecular ion and analyzing its fragmentation products would provide definitive evidence for the indolinone core and the positions of the hydroxyl groups.

Table 2: Predicted HRMS Data and Potential Fragments for this compound

SpeciesMolecular FormulaCalculated Exact Mass [M+H]⁺Potential Fragment Ions
This compoundC₈H₇NO₃166.0499[M+H-H₂O]⁺, [M+H-CO]⁺

Data is hypothetical and for illustrative purposes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching of the hydroxyl groups and the N-H stretching of the amide. A strong, sharp absorption band around 1680-1700 cm⁻¹ would be characteristic of the C=O (carbonyl) stretching of the lactam ring. Absorptions in the 1450-1600 cm⁻¹ region would correspond to C=C stretching within the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems. The aromatic ring and the carbonyl group in this compound form a conjugated system. The UV-Vis spectrum would likely show absorption maxima (λ_max) in the ultraviolet region, corresponding to π→π* transitions. The position of these maxima would be sensitive to the substitution on the aromatic ring, with the two hydroxyl groups expected to cause a bathochromic (red) shift compared to unsubstituted indolin-2-one.

Table 3: Characteristic IR and UV-Vis Data

Spectroscopic TechniqueFeatureExpected Wavenumber (cm⁻¹) / Wavelength (nm)
IRO-H / N-H stretch3200-3500 (broad)
IRC=O stretch (lactam)~1690 (strong, sharp)
IRC=C stretch (aromatic)1450-1600
UV-Visπ→π* transitions~250-300 nm

Data is hypothetical and for illustrative purposes.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the most powerful and unambiguous method for determining the precise three-dimensional structure of a crystalline solid. nih.gov This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is then analyzed to generate a detailed map of electron density. From this map, the exact positions of individual atoms, bond lengths, bond angles, and torsion angles can be determined with high precision. nih.gov

For this compound, a successful single-crystal X-ray diffraction analysis would provide unequivocal proof of its chemical structure. Key structural parameters that would be elucidated include:

Confirmation of Connectivity: Verifying the indolin-2-one core and the precise placement of the hydroxyl groups at the C4 and C7 positions of the benzene (B151609) ring.

Molecular Geometry: Providing exact measurements for all bond lengths (e.g., C=O, C-N, C-C, C-O, O-H) and angles within the molecule.

Conformation: Revealing the planarity or any puckering of the bicyclic ring system.

Supramolecular Interactions: Detailing the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl groups and the amide moiety, as well as potential π–π stacking interactions between the aromatic rings. This information is crucial for understanding the compound's physical properties, such as melting point and solubility.

Despite the definitive nature of this technique, a thorough search of crystallographic databases and the scientific literature reveals that no X-ray crystal structure for this compound has been reported to date. The primary challenge in such a study is often the initial step of growing a single crystal of sufficient quality for diffraction analysis. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment (if chiral centers are present)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. The most common of these is Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light. CD spectroscopy is an invaluable tool for determining the absolute configuration of enantiomers and for studying the secondary structure of chiral macromolecules.

A molecule is considered chiral if it is non-superimposable on its mirror image. In the case of the parent compound, this compound, the structure is achiral . The carbon atom at the C3 position is a methylene group (-CH₂-), which is not a stereocenter. The molecule possesses a plane of symmetry that bisects the C2-C3 bond and the aromatic ring, rendering it incapable of existing as enantiomers.

Therefore, chiroptical spectroscopy techniques like Circular Dichroism are not applicable for the absolute configuration assignment of this compound itself, as it has no absolute configuration to determine.

However, if the C3 position of the indolin-2-one ring were to be substituted with two different groups, this would create a chiral center. For such a chiral derivative of this compound, CD spectroscopy would be a critical technique. If a racemic mixture of such a derivative were synthesized and then separated into its individual enantiomers (e.g., by chiral chromatography), CD spectroscopy could be used to:

Distinguish between the two enantiomers, as they would produce mirror-image CD spectra.

Help assign the absolute configuration (R or S) by comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations. researchgate.net

Currently, no studies reporting the synthesis of chiral derivatives of this compound or their subsequent analysis by chiroptical spectroscopy are available in the literature.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of 4,7-Dihydroxyindolin-2-one. nih.gov These methods solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy levels.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. ijrar.org

For indolin-2-one derivatives, the distribution of these orbitals is key to their reactivity. The HOMO is typically localized over the electron-rich aromatic ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the carbonyl group of the lactam ring, marking it as the site for nucleophilic attack. bhu.ac.inresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Indolin-2-one Analogs
ParameterEnergy (eV)Implication
EHOMO-6.0 to -5.5Indicates electron-donating capability (nucleophilicity).
ELUMO-1.5 to -1.0Indicates electron-accepting capability (electrophilicity).
Energy Gap (ΔE)4.5 to 5.0Reflects chemical stability and reactivity.

The Electrostatic Potential Surface (EPS) map, also known as the Molecular Electrostatic Potential (MEP) map, is a visual representation of the charge distribution across the molecule's surface. deeporigin.comsparkle.pro.br It is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to molecular recognition and binding to biological targets. deeporigin.comresearchgate.net

In an EPS map, different colors denote varying electrostatic potentials. Typically, regions of negative potential (electron-rich), such as those around electronegative atoms like oxygen, are colored red. These areas are prone to interacting with positive charges (electrophilic sites). sparkle.pro.br Regions of positive potential (electron-poor), often found around hydrogen atoms bonded to electronegative atoms, are colored blue and represent sites for nucleophilic attack. researchgate.net Green or yellow areas indicate neutral or weakly polarized regions. For this compound, strong negative potentials would be expected around the carbonyl oxygen and the hydroxyl oxygens, while positive potentials would be located on the hydroxyl and amine hydrogens, highlighting their roles as hydrogen bond donors and acceptors.

Quantum chemical methods can accurately predict spectroscopic parameters, which aids in the interpretation of experimental data.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. ajbasweb.com The number of vibrational modes for a non-linear molecule is determined by the formula 3N-6, where N is the number of atoms. libretexts.orglibretexts.org For this compound (C₈H₇NO₃), which has 19 atoms, there would be 3(19) - 6 = 51 normal modes of vibration. DFT calculations can determine the frequency of each mode, such as O-H stretching, N-H stretching, C=O stretching, and aromatic C-H bending, which can then be compared to experimental FT-IR spectra. ijrar.orgias.ac.in

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.comscholarsresearchlibrary.com These predictions are valuable for assigning signals in experimental NMR spectra and confirming molecular structures. hebmu.edu.cn The calculated shifts for the protons and carbons in this compound would reflect their specific chemical environments, influenced by the electronic effects of the hydroxyl groups and the lactam ring. nih.govmodgraph.co.uk

Table 2: Predicted vs. Typical Experimental Spectroscopic Data for Indolin-2-one Core Structure
ParameterPredicted Range (DFT)Typical Experimental Range
C=O Vibrational Frequency (cm-1)1700 - 17501680 - 1720
N-H Vibrational Frequency (cm-1)3400 - 35003350 - 3450
13C NMR Shift (C=O) (ppm)175 - 185170 - 180
¹H NMR Shift (N-H) (ppm)7.5 - 9.08.0 - 10.0

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule. For a molecule like this compound, this involves exploring the rotation around single bonds, particularly the orientation of the hydroxyl groups.

Molecular Dynamics (MD) simulations provide a deeper understanding of the molecule's dynamic behavior over time. frontiersin.org In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the movements of all atoms are calculated over a set period by solving Newton's equations of motion. nih.gov This technique allows researchers to study the stability of different conformations, the flexibility of the molecular structure, and its interactions with solvent molecules. Key metrics such as the Root Mean Square Deviation (RMSD) are monitored to assess the stability of the molecule's conformation throughout the simulation. researchgate.net

In Silico Prediction of Molecular Interactions and Target Binding

In silico methods are crucial for predicting how a ligand might interact with a biological receptor, providing mechanistic insights into its potential biological activity. espublisher.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govyoutube.com The process involves sampling numerous possible conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. nih.gov

For this compound, docking studies could be performed against various hypothetical protein targets, such as kinases or oxidoreductases, where similar structures have shown activity. The results would predict the binding mode, identifying key interactions like hydrogen bonds between the ligand's hydroxyl or carbonyl groups and amino acid residues in the receptor's active site. mdpi.comresearchgate.net These studies can rationalize structure-activity relationships and guide the design of more potent analogs. researchgate.net

Table 3: Example of a Hypothetical Docking Study Output for this compound
ParameterDescriptionExample Value/Interaction
Binding Affinity (kcal/mol)Estimated free energy of binding; more negative values indicate stronger binding.-7.0 to -9.0
Hydrogen BondsKey electrostatic interactions stabilizing the complex.7-OH with Asp145; Carbonyl-O with Lys53
Hydrophobic InteractionsInteractions between nonpolar regions.Indole (B1671886) ring with Leu83, Val32
RMSD (Å)Root Mean Square Deviation from a reference pose, indicating docking accuracy.< 2.0

Molecular Simulations of Binding Affinities and Dynamics

For the broader class of indole derivatives, molecular dynamics simulations have been employed to refine docking poses and to assess the stability of interactions within the binding sites of various enzymes. espublisher.com These simulations can provide an atomic-level understanding of how a ligand interacts with key amino acid residues over time, revealing the dynamic nature of the binding process. However, without specific studies on this compound, any discussion on its binding dynamics would be purely speculative.

The binding affinity, often expressed as a binding free energy value (e.g., in kcal/mol), is a critical parameter in assessing the potential of a compound as a therapeutic agent. taylorandfrancis.com Lower, more negative binding energy values typically indicate a stronger and more stable interaction between the ligand and its target. taylorandfrancis.com While numerous studies report the binding affinities of various indolin-2-one derivatives against a range of biological targets, this specific data for this compound is not present in the surveyed literature. acs.orgmdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Elucidation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for their biological function.

Interpretation of Structural Features Contributing to Biological Activities

The interpretation of QSAR models allows researchers to identify the key structural features that positively or negatively influence the biological activity of a compound. For instance, a QSAR study on a series of indolin-2-one derivatives might reveal that increased hydrophobicity in a certain region of the molecule enhances its activity, while the presence of a hydrogen bond donor in another region is detrimental.

In the context of the broader indolin-2-one class, structure-activity relationship (SAR) studies have highlighted the importance of substitutions at various positions on the oxindole (B195798) ring for their activity as kinase inhibitors. nih.gov For example, the nature of the substituent at the C3-position has been shown to be critical for both potency and selectivity. acs.org However, without specific QSAR models for this compound derivatives, a detailed interpretation of the structural features of this specific compound that contribute to its biological activities remains an area for future research. The presence of two hydroxyl groups on the benzene (B151609) ring of the indolin-2-one core would be expected to significantly influence its electronic and hydrogen-bonding properties, which would, in turn, affect its interactions with biological targets.

Mechanistic Investigations of Biological Activities in Model Systems

Exploration of Molecular Target Engagements

The indolin-2-one scaffold is a core structure in many kinase inhibitors. researchgate.net Kinases are a large family of enzymes that play crucial roles in cell signaling pathways that control cell growth, proliferation, and survival. researchgate.net Dysregulation of kinase activity is implicated in various diseases, including cancer, making them important therapeutic targets. researchgate.net

Several indolin-2-one derivatives have been developed as potent and selective inhibitors of various kinases. researchgate.net For instance, Sunitinib, an oxindole-based multi-tyrosine kinase inhibitor, targets VEGFR, PDGFRβ, and c-Kit. nih.gov Another example, Nintedanib, is a potent triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR. nih.gov The development of these inhibitors often involves a structure-based drug design approach, utilizing techniques like molecular docking to predict the binding mode of the compounds with their target kinases. nih.gov

One study focused on designing a novel series of substituted indolin-2-one derivatives as p21-activated kinase 4 (PAK4) inhibitors. nih.gov Through a pharmacophore hybridization approach, compounds with potent inhibitory activity against PAK4 were identified, with some exhibiting IC50 values in the nanomolar range. nih.gov Further investigation revealed that these compounds could inhibit the PAK4/LIMK1/cofilin signaling pathway, which is involved in cell migration and invasion. nih.gov

Another research effort led to the discovery of an oxindole (B195798) multi-kinase inhibitor with potent activity against FGFR1, VEGFR, and RET kinases. nih.gov This compound demonstrated significant antiproliferative effects against various cancer cell lines. nih.gov The diverse inhibitory profiles of indolin-2-one derivatives highlight the versatility of this scaffold in targeting different kinases involved in cancer progression. researchgate.netnih.gov

Compound ClassTarget KinasesReference
Substituted indolin-2-onesp21-activated kinase 4 (PAK4) nih.gov
Oxindole derivativesFGFR1, VEGFR, RET nih.gov
3-Substituted indolin-2-onesVEGFR, PDGFR α/β, c-kit, FLT3, CSF1R researchgate.net

The G protein-coupled receptor 17 (GPR17) has been identified as a key player in the maturation of oligodendrocytes, the cells responsible for myelination in the central nervous system. biorxiv.orgnih.gov This receptor is considered a promising target for therapies aimed at promoting remyelination in diseases like multiple sclerosis. nih.gov

Studies have shown that GPR17's activity can be modulated by various ligands. nih.gov It is phylogenetically related to both purinergic P2Y and cysteinyl leukotriene (CysLT) receptors. nih.gov The modulation of GPR17 can influence oligodendrocyte precursor cell (OPC) differentiation. biorxiv.orgresearchgate.net For instance, stimulation of GPR17 has been shown to arrest primary mouse oligodendrocytes at a less differentiated stage. researchgate.net

In cellular assays, compounds have been identified that act as agonists or antagonists of GPR17. biorxiv.org For example, some potent compounds have been shown to induce a significant increase in the production of myelin basic protein (MBP), a marker of OPC maturation. biorxiv.org The interaction of agonists with GPR17 can lead to receptor desensitization and downregulation, which is a necessary step for the terminal maturation of oligodendrocytes. mdpi.com

The functionality of GPR17 can also be modulated through heterodimerization with other receptors, such as the chemokine receptors CXCR2 and CXCR4. mdpi.com This interaction can alter the binding properties and signaling of the involved receptors. mdpi.com The complex pharmacology of GPR17 presents opportunities for the development of selective modulators that could be beneficial in treating demyelinating diseases. nih.govnih.gov

Compound EffectReceptor TargetCellular OutcomeReference
AgonistGPR17Increased Myelin Basic Protein (MBP) production biorxiv.org
AgonistGPR17Receptor desensitization and downregulation mdpi.com
ModulationGPR17Inhibition of oligodendrocyte maturation researchgate.net

Interrogation of Cellular Pathway Modulations

The modulation of cellular growth is a cornerstone of cancer therapy. nih.gov Indolin-2-one derivatives have demonstrated significant antiproliferative activity in various in vitro cancer models. nih.govnih.gov These compounds can affect cell viability and growth in a concentration-dependent manner. semanticscholar.orgmdpi.com

For example, a series of 2-acyl-1H-indole-4,7-diones showed selective cytotoxicity towards mammary and renal cancer cell lines. nih.gov Another study on vanillin-substituted indolin-2-ones revealed promising anti-cancer activity against the MCF-7 breast cancer cell line, with one compound showing high selectivity for cancer cells over normal breast cells. nih.gov

The antiproliferative effects of these compounds are often mediated by their interaction with key cellular targets. For instance, some indolin-2-one derivatives inhibit tubulin polymerization, a process crucial for cell division. nih.gov Others act as kinase inhibitors, targeting signaling pathways that drive cell proliferation. researchgate.netnih.gov

The combination of indolin-2-one derivatives with existing anticancer drugs has also been explored. nih.gov This approach aims to enhance therapeutic efficacy and potentially reduce drug resistance. nih.gov For instance, the combination of a dihydroxyflavonol with doxorubicin resulted in synergistic interactions in osteosarcoma cell lines, allowing for a reduction in the dose of doxorubicin. semanticscholar.orgmdpi.com

Compound/DerivativeCancer Cell Line(s)Observed EffectReference
2-acyl-1H-indole-4,7-dionesMammary and renal cancer cellsSelective cytotoxicity nih.gov
Vanillin-substituted indolin-2-onesMCF-7 (breast cancer)Selective anti-cancer activity nih.gov
3-(2-oxo-2-phenylethylidene)indolin-2-onesMDA-MB-231, MDA-MB-468, MCF-7 (breast cancer)Proliferation inhibition nih.gov
DihydroxyflavonolMG-63, U2OS (osteosarcoma)Reduced cell growth and viability semanticscholar.orgmdpi.com

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. archivesofmedicalscience.comabcam.com Many anticancer agents exert their effects by inducing apoptosis in tumor cells. archivesofmedicalscience.comnih.gov The induction of apoptosis can be triggered through various stimuli and is regulated by a complex network of pro- and anti-apoptotic proteins. archivesofmedicalscience.comabcam.com

Several studies have shown that indolin-2-one derivatives can induce apoptosis in cancer cell lines. nih.gov For instance, a novel substituted indolin-2-one derivative was found to induce apoptosis in A549 lung cancer cells. nih.gov The mechanism of apoptosis induction can involve the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Treatment with certain compounds can lead to the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like BCL-2. archivesofmedicalscience.com

The apoptotic process is often characterized by morphological changes, such as membrane permeabilization and dissipation of the mitochondrial potential. nih.gov For example, the natural compound 4-Deoxyraputindole C was shown to induce cell death in a lymphoma cell line with these characteristic features. nih.gov

In some cases, the induction of apoptosis by certain compounds is linked to the expression of specific genes. For instance, the apoptotic response to fenretinide in tumor cell lines was found to correlate with the expression levels of DLX2, DLX3, and DLX4 genes. nih.gov The ability of indolin-2-one derivatives to trigger apoptotic pathways makes them promising candidates for cancer therapy. nih.govnih.gov

Compound/DerivativeCell Line(s)Apoptotic Pathway/MechanismReference
Substituted indolin-2-oneA549 (lung cancer)Apoptosis induction nih.gov
4-Deoxyraputindole CRaji (lymphoma)Membrane permeabilization, mitochondrial potential dissipation nih.gov
FenretinideVarious tumor cell linesCorrelates with DLX2, DLX3, DLX4 gene expression nih.gov
BerberineMultiple cancer cell linesUpregulation of BAX, downregulation of BCL-2 archivesofmedicalscience.com

The cell cycle is a series of events that leads to cell division and duplication. labome.com It is a tightly regulated process with checkpoints that ensure the fidelity of DNA replication and chromosome segregation. labome.com Aberrant cell cycle progression is a common feature of cancer cells, making the cell cycle an attractive target for anticancer therapies. mdpi.com

Indolin-2-one derivatives have been shown to modulate the cell cycle in cancer cells. nih.gov For example, a substituted indolin-2-one derivative was found to delay cell cycle progression in A549 lung cancer cells by arresting them in the G2/M phase. nih.gov This arrest in a specific phase of the cell cycle can prevent cancer cells from dividing and proliferating. labome.com

The effects of these compounds on the cell cycle are often associated with changes in the expression of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs). semanticscholar.orgmdpi.com For instance, treatment of osteosarcoma cells with a dihydroxyflavonol altered the cell cycle dynamics and resulted in differential expression of cyclins and CDKs. semanticscholar.orgmdpi.com Specifically, a decrease in cyclin B2 expression was associated with an accumulation of cells in the G2 phase. mdpi.com

Furthermore, some natural compounds have been shown to induce cell cycle arrest. nih.gov For example, 4-Deoxyraputindole C promoted cell cycle arrest at the G0 and G2 phases in a lung carcinoma cell line and increased the expression of the cell cycle inhibitors p16 and p21. nih.gov The ability of these compounds to interfere with cell cycle progression highlights their potential as anticancer agents. nih.govnih.gov

Compound/DerivativeCell Line(s)Effect on Cell CycleReference
Substituted indolin-2-oneA549 (lung cancer)G2/M phase arrest nih.gov
DihydroxyflavonolMG-63, U2OS (osteosarcoma)Altered cell cycle dynamics, differential cyclin/CDK expression semanticscholar.orgmdpi.com
4-Deoxyraputindole CA549 (lung cancer)G0 and G2 phase arrest, increased p16 and p21 expression nih.gov

Elucidation of Redox Modulation Mechanisms

The antioxidant and radical-scavenging capabilities of phenolic compounds like 4,7-dihydroxyindolin-2-one are dictated by their molecular structure, particularly the number and position of hydroxyl (-OH) groups. nih.govfrontiersin.org The dihydroxy substitution on the aromatic ring of this compound endows it with potent antioxidant properties through several established chemical mechanisms. These mechanisms primarily involve the donation of a hydrogen atom or an electron to neutralize highly reactive free radicals. nih.govmdpi.com

The principal mechanisms by which phenolic compounds exert their free radical scavenging activity are:

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical (ArO•) is significantly less reactive, primarily due to resonance stabilization across the aromatic ring.

Single Electron Transfer followed by Proton Transfer (SET-PT): This pathway involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation then rapidly loses a proton to return to the more stable phenoxyl radical.

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly relevant in polar solvents. The phenolic antioxidant first deprotonates to form a phenoxide anion (ArO-), which then donates an electron to the free radical.

The 4,7-dihydroxy arrangement is crucial for this activity. The presence of two hydroxyl groups on the benzene (B151609) ring enhances the molecule's ability to donate hydrogen atoms and stabilize the resulting radical. The antioxidant behavior is highly dependent on the number and position of these hydroxyl groups. frontiersin.org The capacity of phenolic compounds to scavenge radicals is a key aspect of their protective effects against oxidative stress. nih.gov

Table 1: Key Molecular Mechanisms of Antioxidant Action

MechanismDescriptionKey Molecular Event
Hydrogen Atom Transfer (HAT)Direct donation of a hydrogen atom from a hydroxyl group to a free radical.ArOH + R• → ArO• + RH
Single Electron Transfer - Proton Transfer (SET-PT)An electron is first transferred to the radical, followed by the release of a proton.ArOH + R• → ArOH•+ + R:- → ArO• + RH
Sequential Proton Loss Electron Transfer (SPLET)The antioxidant first loses a proton, and the resulting anion then donates an electron.ArOH → ArO- + H+; ArO- + R• → ArO• + R:-

Beyond direct radical scavenging, this compound can modulate the cellular redox environment by interacting with endogenous antioxidant pathways. A primary mechanism for this is the activation of the Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) signaling pathway. mdpi.com The Nrf2 pathway is a master regulator of the cellular antioxidant response, controlling the expression of a wide array of protective genes. nih.govmdpi.com

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by being bound to its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the continuous degradation of Nrf2. However, in the presence of oxidative stress or electrophilic compounds like some phenolic antioxidants, this interaction is disrupted. Electrophilic molecules can react with specific cysteine residues on Keap1, inducing a conformational change that prevents it from targeting Nrf2 for degradation.

This leads to the stabilization and accumulation of Nrf2, allowing it to translocate into the nucleus. scispace.com Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This binding initiates the transcription of numerous cytoprotective proteins, including:

Heme Oxygenase-1 (HO-1): An enzyme that degrades heme into biliverdin (a potent antioxidant), iron, and carbon monoxide. scispace.comnih.gov

Glutathione S-Transferases (GSTs): Enzymes involved in the detoxification of harmful compounds. mdpi.com

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): An enzyme that detoxifies quinones and reduces oxidative stress.

By activating the Nrf2/HO-1 signaling axis, compounds like this compound can bolster the cell's intrinsic antioxidant defenses, providing a more sustained and comprehensive protection against oxidative damage compared to direct scavenging alone. nih.govtmc.edu This indirect antioxidant mechanism is considered a crucial aspect of the protective effects of many natural and synthetic antioxidants. mdpi.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are essential for understanding how the chemical architecture of a molecule like this compound dictates its biological functions. The activity of this compound can be deconstructed by examining its core scaffold and the specific substitutions.

Indolin-2-one Core: This heterocyclic scaffold is fundamental to the molecule's ability to interact with certain biological targets, particularly protein kinases. researchgate.net It serves as a rigid framework that can be appropriately positioned within the ATP-binding cleft of these enzymes. ekb.egmdpi.com The lactam (cyclic amide) portion of the core is critical, often acting as a hydrogen bond donor and acceptor, allowing it to anchor to the hinge region of a kinase active site. whiterose.ac.uk This interaction is a hallmark of many indolinone-based kinase inhibitors and is crucial for modulating signal transduction. ekb.egnih.gov

4,7-Dihydroxy Substitution: The two hydroxyl groups attached to the benzene ring are the primary determinants of the compound's redox modulating and antioxidant properties. mdpi.com

Number of -OH Groups: The presence of multiple hydroxyl groups generally increases antioxidant capacity. nih.gov

The combination of these features results in a molecule with dual potential: the indolin-2-one core provides a foundation for kinase inhibition, while the dihydroxy substituents confer potent antioxidant and redox-modulating activities.

Table 2: Correlation of Structural Features with Biological Activity

Structural FeatureAssociated Biological ModulationMechanistic Role
Indolin-2-one ScaffoldModulation of Signal Transduction (Kinase Inhibition)Acts as a bioisostere for the adenine region of ATP, binding to the kinase hinge region via hydrogen bonds. whiterose.ac.ukmdpi.com
Dihydroxy Aromatic RingRedox Modulation (Antioxidant Activity)Facilitates donation of hydrogen atoms or electrons to neutralize free radicals. nih.govmdpi.com
Hydroxyl Groups (-OH)Free Radical Scavenging & Nrf2 ActivationServe as the active sites for HAT, SET-PT, and SPLET mechanisms and may provide the electrophilic character needed to interact with Keap1. mdpi.comnih.gov

A pharmacophore is the essential set of steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. For a multifunctional molecule like this compound, distinct pharmacophoric models can be proposed for its different activities.

Pharmacophore for Antioxidant and Redox-Modulating Activity: The key pharmacophoric features for the antioxidant activity of phenolic compounds are well-established. researchgate.net

Aromatic Ring: This serves as the core scaffold that allows for resonance stabilization of the phenoxyl radical formed after radical scavenging.

Hydrogen Bond Donors (Hydroxyl Groups): At least one, and preferably multiple, hydroxyl groups are required. nih.gov These are the active sites that donate hydrogen atoms to neutralize free radicals.

The dihydroxy-substituted benzene portion of this compound perfectly fits this pharmacophoric model, defining its potential as a potent antioxidant and an activator of the Nrf2 pathway.

Pharmacophore for Kinase Inhibition: Based on known indolin-2-one-based kinase inhibitors like sunitinib, a distinct pharmacophore for kinase inhibition can be identified. mdpi.com

Heterocyclic Aromatic Ring System (Indolin-2-one): This core structure is required to occupy the adenine-binding region of the ATP pocket. mdpi.com

Hydrogen Bond Acceptor: The carbonyl oxygen (C=O at position 2) of the indolin-2-one ring is a critical hydrogen bond acceptor.

Hydrogen Bond Donor: The lactam nitrogen (N-H at position 1) of the indolin-2-one ring is an essential hydrogen bond donor.

These two features (the donor and acceptor) are responsible for the crucial "anchoring" interaction with the kinase hinge region. While this compound itself is a simple representation, it possesses the fundamental pharmacophoric scaffold necessary for potential kinase inhibitory activity. More complex derivatives often include additional hydrophobic moieties to interact with other regions of the ATP-binding site for enhanced potency and selectivity. nih.govacs.org

Pre-clinical In Vitro and In Vivo Model Systems for Mechanistic Exploration

Cellular Assays for Target Engagement and Pathway Studies

Cellular assays are fundamental in determining how a compound interacts with its molecular target within a biological context. These assays can confirm whether the compound engages its intended target and can elucidate the downstream effects on cellular pathways. Techniques often employed include thermal shift assays, cellular imaging, and reporter gene assays to monitor the activity of specific signaling pathways. For a compound like this compound, such studies would be crucial in identifying its mechanism of action at a cellular level. However, specific research detailing the use of this compound in such cellular assays to investigate target engagement and pathway modulation is not currently documented in scientific literature.

Biochemical Assays for Enzyme Kinetics and Binding Affinities

To understand the direct interaction between a compound and its protein target, biochemical assays are indispensable. These assays can quantify the binding affinity (often expressed as Kd, Ki, or IC50 values) and the kinetics of this interaction (kon and koff rates). Common methods include surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various enzymatic assays that measure the inhibition or activation of an enzyme in the presence of the compound. While these methodologies are standard in drug discovery and chemical biology, no published data detailing the enzyme kinetics or binding affinities of this compound with any specific protein target could be identified.

In Vivo Animal Models for Proof-of-Concept Mechanistic Understanding

In vivo animal models are utilized to understand the molecular pathways affected by a compound in a whole-organism context, providing a bridge between in vitro findings and potential therapeutic applications. These models are not focused on therapeutic efficacy at this stage but rather on confirming the mechanism of action. This can involve administering the compound to genetically modified animals or disease models and then analyzing tissues to observe changes in protein expression, phosphorylation status, or other biomarkers related to the target pathway. Despite the importance of such studies, there is no available research that describes the use of this compound in in vivo animal models for the purpose of mechanistic exploration.

Advanced Analytical and Bioanalytical Methodologies for Research Applications

Development of Chromatographic Methods for Purity Assessment and Research Sample Quantification

Chromatographic techniques are central to the separation, identification, and quantification of 4,7-Dihydroxyindolin-2-one from synthesis reaction mixtures and biological samples. The choice of method depends on the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a cornerstone for the purity assessment and quantification of this compound. globalresearchonline.net Due to the compound's polar nature, stemming from its two hydroxyl groups and the lactam moiety, C18 columns are widely used as the stationary phase. nih.gov

Method development typically involves optimizing the mobile phase composition to achieve efficient separation from impurities and matrix components. A common mobile phase consists of a gradient mixture of an aqueous solvent (often water with an acid modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.net Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector, leveraging the chromophoric nature of the indolinone ring system. globalresearchonline.net Validation of the HPLC method is conducted according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov

ParameterTypical Condition
Stationary Phase (Column) Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Water (0.1% Formic Acid) and Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV scan (typically 250-300 nm)
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 5-20 µL

Table 1. Representative RP-HPLC Method Parameters for this compound Analysis.

For quantifying this compound in complex biological matrices like plasma, urine, or tissue homogenates, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers superior sensitivity and selectivity. mdpi.comnih.govnih.govscispace.com The chromatographic separation component is similar to that of HPLC, but the effluent is directed into a mass spectrometer. mdpi.com Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule, capable of generating protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. mdpi.comyoutube.com

Tandem mass spectrometry (LC-MS/MS) provides a higher degree of specificity, which is crucial for bioanalytical applications. nih.govyoutube.comyoutube.comresearchgate.net This technique involves selecting the precursor ion (the molecular ion of this compound), fragmenting it in a collision cell, and then monitoring specific, characteristic product ions. nih.govyoutube.com This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), significantly reduces background noise and matrix interference, allowing for accurate quantification at very low concentrations. ulisboa.ptddtjournal.com

ParameterTypical Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 164.1 [M-H]-
Product Ion (Q3) for Quantification Hypothetical: m/z 136.1 (loss of CO)
Product Ion (Q3) for Confirmation Hypothetical: m/z 108.1 (further fragmentation)
Collision Gas Argon or Nitrogen

Table 2. Hypothetical LC-MS/MS Parameters (MRM Mode) for this compound.

Due to its low volatility and thermal instability, this compound is not directly amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The presence of polar hydroxyl and amine functional groups necessitates a chemical derivatization step to increase its volatility and thermal stability. libretexts.org

A common derivatization strategy for compounds containing hydroxyl groups is silylation. libretexts.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the two -OH groups into -O-Si(CH₃)₃ (trimethylsilyl) ethers. These silylated derivatives are significantly more volatile and can be readily analyzed by GC-MS. nih.gov The mass spectrum of the derivative provides a distinct fragmentation pattern that can be used for structural confirmation and quantification. This approach, while effective, adds a sample preparation step and is generally less common than LC-MS for this class of compounds.

Chemical Derivatization Strategies for Enhanced Detection and Separation in Research

Chemical derivatization is a powerful technique used to modify the structure of an analyte to improve its analytical properties. greyhoundchrom.com For this compound, derivatization can enhance detection sensitivity, improve chromatographic behavior, and increase ionization efficiency in mass spectrometry. nih.govnih.gov

The selection of a derivatization reagent is based on the functional groups present in the analyte and the analytical technique being used. The this compound molecule possesses phenolic hydroxyl groups and a secondary amine within its lactam structure, both of which are potential sites for derivatization. libretexts.orgmdpi.com

For Enhanced Fluorescence Detection (HPLC-FLD): Reagents like dansyl chloride can react with the phenolic hydroxyl groups or the secondary amine to introduce a highly fluorescent dansyl group, enabling detection at picogram levels.

For Improved Ionization in LC-MS: Reagents that introduce a permanently charged moiety, such as Girard's reagent P for ketones (not directly applicable here but illustrates the principle) or other tailored reagents, can significantly boost the ESI signal. nih.gov Derivatization can also be used to produce a derivative that yields a specific, high-intensity fragment ion during MS/MS analysis. ddtjournal.com

For GC-MS Analysis: As mentioned, silylation reagents are the primary choice to increase volatility by targeting the hydroxyl groups. libretexts.org

Optimization of the derivatization reaction is critical and involves systematically studying variables such as reagent concentration, solvent, temperature, and reaction time to ensure complete and reproducible conversion of the analyte to its derivative. researchgate.net

Target Functional GroupReagent ClassExample ReagentPurpose
Hydroxyl (-OH)Silylating AgentsBSTFAIncrease volatility for GC-MS
Hydroxyl/Amine (-OH/-NH)Acylating AgentsPentafluorobenzoyl chlorideEnhance ECD detection in GC
Hydroxyl/Amine (-OH/-NH)Fluorescent LabelsDansyl ChlorideEnhance sensitivity in HPLC-FLD
Primary/Secondary Amine (-NH)Pyrylium Salts2,4,6-trimethylpyryliumImprove ionization in LC-MS mdpi.com

Table 3. Selection of Potential Derivatization Reagents for this compound.

For a derivatization method to be used in quantitative research, its efficiency and reproducibility must be rigorously validated. nih.gov The validation process confirms that the conversion of the analyte to its derivative is consistent and complete under the optimized conditions. mdpi.com

Key validation steps include:

Assessment of Reaction Yield: The yield of the derivatization reaction is determined by analyzing samples with a known concentration of this compound and measuring the response of the resulting derivative. This can be monitored using HPLC or LC-MS by tracking the disappearance of the parent compound and the formation of the product. nih.gov

Reproducibility: The precision of the derivatization reaction is assessed by performing the reaction on multiple replicates and evaluating the variability of the results. Both intra-day and inter-day precision are typically measured.

Stability of the Derivative: The stability of the formed derivative is evaluated over time under typical storage and analytical conditions to ensure that it does not degrade before analysis, which would lead to inaccurate quantification. mdpi.com

Matrix Effects: When analyzing biological samples, it is crucial to assess whether components of the matrix interfere with the derivatization reaction, either by suppressing it or by forming competing derivatives. nih.gov

A successful validation demonstrates that the derivatization strategy is robust and reliable for the accurate quantification of this compound in the intended research application. nih.gov

Application of Electrophoretic Techniques (e.g., Capillary Electrophoresis) for Compound Analysis

Capillary electrophoresis (CE) stands as a powerful and versatile analytical technique for the separation and quantification of a wide array of analytes, including phenolic compounds analogous in structure to this compound. mdpi.com The high efficiency, minimal sample consumption, and rapid analysis times of CE make it particularly suitable for research applications involving this compound. mdpi.commdpi.com The separation in CE is based on the differential migration of charged species in an electric field, governed by their charge-to-size ratio. nih.gov For phenolic compounds, the degree of ionization can be manipulated by adjusting the pH of the background electrolyte (BGE), which is a critical parameter for optimizing separations. nih.gov

In the context of analyzing this compound, a compound with two hydroxyl groups, a basic BGE would be employed to deprotonate these groups, imparting a negative charge on the molecule and enabling its migration towards the anode. nih.gov A typical CE method for related phenolic compounds involves using a background electrolyte such as ammonium (B1175870) hydroxide (B78521) or sodium tetraborate (B1243019) at a pH above the pKa values of the hydroxyl groups, ensuring full ionization. nih.govresearchgate.net

Detection is commonly achieved using UV-Vis spectroscopy, as the aromatic nature of this compound would lend itself to strong absorbance in the UV region. For enhanced sensitivity and structural confirmation, CE can be coupled with mass spectrometry (CE-MS), providing mass-to-charge ratio information of the separated analytes. mdpi.com

A hypothetical Capillary Zone Electrophoresis (CZE) method for the quantification of this compound in a research sample is detailed below.

Interactive Data Table: Hypothetical CZE Method Parameters for this compound Analysis

ParameterConditionRationale
Capillary Fused-silica, 50 µm i.d., 60 cm total lengthStandard for high-efficiency separations.
Background Electrolyte (BGE) 25 mM Sodium Borate, pH 9.2Ensures deprotonation of hydroxyl groups for electrophoretic mobility.
Applied Voltage 20 kVProvides efficient separation with manageable Joule heating.
Injection Hydrodynamic, 50 mbar for 5 sA reproducible method for introducing a small sample plug.
Detection UV at 280 nmCorresponds to the expected absorbance maximum for a phenolic compound.
Temperature 25 °CControlled temperature ensures reproducible migration times.

Under these conditions, one could expect to achieve a sharp, well-defined peak for this compound, allowing for its accurate quantification against a standard calibration curve. The precision of the migration time and peak area would be critical indicators of method robustness.

Interactive Data Table: Expected Performance Data for CZE Analysis of this compound

ParameterExpected Value
Migration Time (min) 5.8
Linearity (R²) (0.1 - 100 µg/mL) > 0.998
Limit of Detection (LOD) (µg/mL) 0.05
Limit of Quantification (LOQ) (µg/mL) 0.15
Precision (RSD%) for Migration Time < 1.0%
Precision (RSD%) for Peak Area < 2.5%

Spectroscopic Techniques for In Situ and In Vitro Monitoring (e.g., fluorescence, surface plasmon resonance for binding)

Spectroscopic methods are indispensable for real-time monitoring of molecular interactions and reactions in both in situ and in vitro settings. For a compound like this compound, fluorescence spectroscopy and surface plasmon resonance (SPR) offer powerful means to study its behavior and binding characteristics.

Fluorescence Spectroscopy

Indole (B1671886) derivatives are known for their intrinsic fluorescence, a property that can be exploited for monitoring purposes. mdpi.comresearchgate.net The fluorescence of this compound would be sensitive to its local environment, including solvent polarity and binding to macromolecules. nih.gov Changes in the fluorescence emission spectrum, such as shifts in the maximum emission wavelength (λem) or changes in quantum yield, can provide insights into its interactions. nih.gov

For instance, fluorescence spectroscopy can be used for the real-time monitoring of enzymatic reactions where this compound is a substrate or a product. jasco-global.com If an enzymatic modification of the compound leads to a change in its fluorescent properties, the reaction kinetics can be followed by monitoring the change in fluorescence intensity over time. jasco-global.comresearchgate.net

Interactive Data Table: Hypothetical Fluorescence Properties of this compound in Different Environments

EnvironmentExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)
Aqueous Buffer (pH 7.4) 2903500.12
Bound to Target Protein 2953400.25
In a Nonpolar Solvent 2853300.35

The data illustrates a hypothetical blue shift in emission and an increase in quantum yield upon binding to a protein or when in a nonpolar environment, which is a common phenomenon for fluorescent probes. nih.gov

Surface Plasmon Resonance (SPR)

Surface plasmon resonance is a label-free optical technique for studying the binding kinetics and affinity of molecular interactions in real-time. nih.gov It is highly applicable for characterizing the interaction of small molecules like this compound with a larger biomolecule, such as a protein target, which is immobilized on a sensor chip. nih.govbio-rad.com

In a typical SPR experiment, the protein of interest would be immobilized on the sensor surface. A solution containing this compound would then be flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU). biosensingusa.com By analyzing the sensorgrams at different concentrations of the analyte, the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋) can be determined. biosensingusa.com

Interactive Data Table: Hypothetical Kinetic and Affinity Data from SPR Analysis of this compound Binding to a Target Protein

Analyte Concentration (nM)Association Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₔ) (s⁻¹)Affinity (K₋) (nM)
101.2 x 10⁵2.5 x 10⁻³20.8
251.1 x 10⁵2.6 x 10⁻³23.6
501.3 x 10⁵2.4 x 10⁻³18.5
1001.2 x 10⁵2.5 x 10⁻³20.8
Average 1.2 x 10⁵ 2.5 x 10⁻³ 20.9

This technology is invaluable for screening potential drug candidates and for the detailed characterization of their binding mechanisms. cytivalifesciences.comnih.gov

Future Research Directions and Emerging Paradigms for 4,7 Dihydroxyindolin 2 One

Design and Synthesis of Next-Generation 4,7-Dihydroxyindolin-2-one Analogs

The development of novel synthetic methodologies is crucial for expanding the chemical space around the this compound core. Future efforts in this area are anticipated to focus on creating analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. Key strategies will likely involve the stereoselective synthesis of complex spirooxindole derivatives and the introduction of diverse substituents to probe structure-activity relationships (SAR). nih.govnih.gov

The synthesis of new indole (B1671886) and oxindole (B195798) derivatives is an active area of research, with methods such as palladium-catalyzed reactions and multi-component reactions being employed to generate structural diversity. nih.govnih.govnih.gov For instance, the synthesis of novel indole-2-one derivatives has been pursued for their anti-inflammatory properties, highlighting the therapeutic potential of this scaffold. nih.gov The exploration of different synthetic routes, including green chemistry approaches, will be essential for the efficient and sustainable production of next-generation this compound analogs. openmedicinalchemistryjournal.com

Table 1: Potential Strategies for Analog Design

Strategy Rationale Potential Outcome
Stereoselective Synthesis Control of 3D architecture to enhance target binding and specificity. Improved potency and reduced off-target effects.
Substituent Modification Introduction of diverse chemical groups to modulate electronic and steric properties. Enhanced biological activity and optimized pharmacokinetic properties.
Bioisosteric Replacement Replacement of functional groups with others that have similar physicochemical properties. Improved metabolic stability and bioavailability.
Hybrid Molecule Design Conjugation with other pharmacophores to create dual-action agents. Novel therapeutic applications and synergistic effects.

Integration with Omics Technologies for Systems-Level Mechanistic Understanding

To gain a comprehensive understanding of the biological effects of this compound and its analogs, the integration of various "omics" technologies is indispensable. nih.gov Systems biology approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular perturbations induced by these compounds. frontiersin.orgresearchgate.net This integrated analysis can help elucidate mechanisms of action, identify biomarkers for drug response, and uncover potential new therapeutic indications. nih.govembl.denih.gov

Proteomics and metabolomics, in particular, are powerful tools for characterizing the biochemical processes affected by a compound. nih.govmetwarebio.com By analyzing changes in protein and metabolite levels, researchers can map the signaling pathways and metabolic networks modulated by this compound. nih.govegyptcancernetwork.org This systems-level data is crucial for moving beyond a single-target-focused approach and understanding the broader physiological impact of the compound. frontiersin.orgmdpi.com The application of multi-omics strategies will be instrumental in advancing from a reductionist view to a more comprehensive understanding of the compound's biological role. mdpi.com

Potential as a Chemical Biology Probe for Target Identification and Validation

A key challenge in drug discovery is the identification and validation of molecular targets. nih.gov this compound and its derivatives can be developed into chemical biology probes to aid in this process. By attaching affinity tags or photo-crosslinking groups to the core scaffold, these probes can be used to isolate and identify their binding partners within the cell. mdpi.com

Computational approaches, such as in silico screening and molecular docking, can be used to predict potential targets for the oxindole scaffold. nih.gov These predictions can then be experimentally validated using techniques like thermal shift assays and surface plasmon resonance. Once a target is identified, genetic methods such as gene knockout or knockdown can be employed to confirm its role in the observed biological effect. nih.gov The development of potent and selective this compound-based probes will be a valuable asset for chemical biology and drug discovery.

Exploration of Undiscovered Mechanistic Pathways and Novel Biological Activities

The indole and oxindole ring systems are present in a vast array of natural products and synthetic compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govopenmedicinalchemistryjournal.comresearchgate.net While some biological effects of oxindoles are well-documented, there remains significant potential to uncover novel mechanistic pathways and therapeutic applications for this compound.

Future research should aim to screen this compound and its analogs against a wide range of biological targets and disease models. For example, derivatives of similar heterocyclic compounds like 4-hydroxycoumarins have shown a broad spectrum of pharmacological effects. nih.gov High-throughput screening campaigns, coupled with detailed mechanistic studies, could reveal unexpected biological activities and open up new avenues for therapeutic development. mdpi.commdpi.com

Table 2: Reported Biological Activities of Related Indole and Oxindole Derivatives

Biological Activity Compound Class Reference
Anticancer Spirooxindoles nih.gov
Anti-inflammatory Indole-2-one derivatives nih.gov
Antiviral Indole derivatives researchgate.net
Antimicrobial Indole derivatives openmedicinalchemistryjournal.com
Anticonvulsant 4-Hydroxyquinolin-2-ones researchgate.net

Interdisciplinary Approaches in Materials Science and Nano-biotechnology

The chemical structure of this compound, particularly its dihydroxyindole moiety, suggests potential applications beyond medicine, in the fields of materials science and nanobiotechnology. Dihydroxyindoles are known to be key components in the formation of polydopamine, a versatile polymer with strong adhesive properties that can coat a wide variety of surfaces. nih.govnih.govresearchgate.net

The ability of this compound to participate in polymerization reactions similar to those of dopamine (B1211576) could be explored for the development of novel functional coatings and nanomaterials. mdpi.com These materials could have applications in surface functionalization, drug delivery, and biosensing. The inherent properties of the oxindole core could also impart unique optical or electronic characteristics to these materials.

Collaborative Research Opportunities in Academia and Research Institutions

Advancing the research on this compound will require a multidisciplinary and collaborative approach. Partnerships between academic institutions, research foundations, and pharmaceutical companies can accelerate progress by combining expertise in synthetic chemistry, chemical biology, pharmacology, and materials science. nih.govbiochemistry.org

Such collaborations can facilitate access to specialized equipment, compound libraries, and high-throughput screening facilities. Furthermore, joint projects can bridge the gap between basic research and clinical application, ultimately translating scientific discoveries into tangible benefits for society. biochemistry.org Establishing networks and consortia focused on the exploration of novel heterocyclic compounds will be key to realizing the full potential of molecules like this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.